2,3,6-Trifluorobenzotrifluoride
Overview
Description
2,3,6-Trifluorobenzotrifluoride is an organic compound with the molecular formula C7H2F6. It is a colorless liquid with a benzene-like odor and is known for its high density and low solubility in water . This compound is widely used in various industrial applications due to its stability and solubility in organic solvents.
Mechanism of Action
2,3,6-Trifluorobenzotrifluoride, also known as 1,2,4-Trifluoro-3-(trifluoromethyl)benzene, is a compound with a molecular formula of C7H2F6 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The compound is used as an intermediate in organic syntheses
Mode of Action
As an intermediate in organic syntheses , it likely interacts with other compounds to form new products, but the specifics of these interactions are dependent on the particular synthesis process.
Biochemical Pathways
As an intermediate in organic syntheses , it may be involved in various chemical reactions, but the specific pathways would depend on the other compounds present in the reaction.
Result of Action
As an intermediate in organic syntheses , its primary role is likely in the formation of new compounds, but the specific effects would depend on the particular synthesis process.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored away from oxidizing agents and ignition sources, and in a cool, dry, and well-ventilated condition . These precautions help to maintain the stability of the compound and prevent unwanted reactions.
Preparation Methods
The preparation of 2,3,6-Trifluorobenzotrifluoride primarily involves fluorination reactions. A common synthetic route includes the fluorination of alkanes or chlorinated hydrocarbons using fluorinating agents such as hydrogen fluoride or potassium fluoride . These reactions are typically carried out under controlled temperatures and pressures, followed by purification through appropriate separation techniques .
Chemical Reactions Analysis
2,3,6-Trifluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions where fluorine atoms are replaced by other substituents.
Reduction Reactions: The compound can be reduced to form different fluorinated derivatives.
Oxidation Reactions: It can also undergo oxidation under specific conditions to yield various oxidized products.
Common reagents used in these reactions include tris(diethylamino)phosphine and proton donors like water or methanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,6-Trifluorobenzotrifluoride finds extensive applications in scientific research, particularly in:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Material Science: The compound is used in the development of advanced materials due to its unique chemical properties.
Industrial Applications: The compound is utilized in the production of coatings, adhesives, and other industrial products.
Comparison with Similar Compounds
2,3,6-Trifluorobenzotrifluoride can be compared with other fluorinated aromatic compounds such as:
2,4,6-Trifluorobenzotrifluoride: Similar in structure but differs in the position of fluorine atoms.
Pentafluorobenzene: Contains five fluorine atoms attached to the benzene ring, offering different reactivity and applications.
Hexafluorobenzene: Fully fluorinated benzene, known for its high stability and unique chemical properties.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1,2,4-trifluoro-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUARSWVAZFNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559453 | |
Record name | 1,2,4-Trifluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122030-02-8 | |
Record name | 1,2,4-Trifluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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